molecular formula C9H12N2O2 B13763123 1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one CAS No. 517904-12-0

1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one

Cat. No.: B13763123
CAS No.: 517904-12-0
M. Wt: 180.20 g/mol
InChI Key: ZYLNFUOFLYAHMH-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- (9CI) is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyrazines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[2,3-b]pyridine derivatives
  • Pyrazolo[3,4-b]pyridine derivatives
  • Pyrrolo[1,2-b][1,2,4]triazole derivatives

Uniqueness

Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.

Properties

CAS No.

517904-12-0

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-methoxy-3-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazin-4-one

InChI

InChI=1S/C9H12N2O2/c1-6-9(12)11-5-3-4-7(11)8(10-6)13-2/h3-5H2,1-2H3

InChI Key

ZYLNFUOFLYAHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2CCCN2C1=O)OC

Origin of Product

United States

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